molecular formula C28H24N2O5 B1334019 (2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid CAS No. 204326-24-9

(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid

Cat. No. B1334019
M. Wt: 468.5 g/mol
InChI Key: NHNOPJNRVODSCV-ZEQRLZLVSA-N
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Description

“(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 468.51 . The compound appears as a white to off-white powder .


Molecular Structure Analysis

The IUPAC name for this compound is (2S,5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid . The InChI code is 1S/C28H24N2O5/c31-26-23(13-12-16-6-5-7-17-14-24(27(32)33)30(26)25(16)17)29-28(34)35-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,22-24H,12-15H2,(H,29,34)(H,32,33)/t23-,24-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a molecular weight of 468.51 . The compound should be stored at 0 - 8°C .

Scientific Research Applications

Synthesis and Applications

  • Angiotensin-Converting Enzyme Inhibition : A synthetic approach towards this compound has been applied in designing a potent and orally active inhibitor of angiotensin-converting enzyme (ACE), demonstrating its potential in medicinal chemistry (Lombaert et al., 1994).

  • Solid-Phase Peptide Synthesis : This compound has been used in the solid-phase synthesis of peptide alcohols via the Fmoc strategy, showing its versatility in peptide chemistry (Hsieh et al., 1998).

  • Peptidomimetic Chemistry : Its role in the synthesis of peptides containing Hao and natural amino acids indicates its importance in creating hydrogen-bonding surfaces for peptidomimetic applications (Nowick et al., 2000).

  • Designing Constrained Heterocyclic γ-Amino Acids : The compound has been instrumental in the creation of constrained heterocyclic γ-amino acids, which are valuable for mimicking protein secondary structures (Mathieu et al., 2015).

Functional Applications

  • Functional Materials Fabrication : Its modification with the Fmoc group has been explored for the fabrication of functional materials, indicating its potential in various applications including bio-templating, drug delivery, and therapeutic properties (Tao et al., 2016).

  • Peptide Synthesis Enhancements : The use of Fmoc amino acids in solid-phase peptide synthesis has led to significant advancements in the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

  • Glycopeptide Synthesis : It has been used in glycosylation processes for the synthesis of glycopeptides, illustrating its utility in the creation of complex molecular structures (Elofsson et al., 1991).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for the use of this compound would depend on the outcomes of ongoing research and development efforts. Given its use in proteomics research , it could potentially play a role in the development of new therapeutic strategies or diagnostic tools.

properties

IUPAC Name

(2S,11S)-11-(9H-fluoren-9-ylmethoxycarbonylamino)-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5/c31-26-23(13-12-16-6-5-7-17-14-24(27(32)33)30(26)25(16)17)29-28(34)35-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,22-24H,12-15H2,(H,29,34)(H,32,33)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNOPJNRVODSCV-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)CC(N3C(=O)C1NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=CC=C2)C[C@H](N3C(=O)[C@H]1NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373297
Record name (2S,5S)-5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid

CAS RN

204326-24-9
Record name (2S,5S)-5-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,2,4,5,6,7-hexahydro-4-oxoazepino[3,2,1-hi]indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204326-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,5S)-5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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